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Compound of Interest

Compound Name: Boc-Aminooxy-PEG1-azide

Cat. No.: B611184 Get Quote

For researchers, scientists, and drug development professionals, the precise characterization

of bifunctional linkers is paramount for the successful synthesis of complex molecules like

antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide

provides a detailed comparison of Boc-Aminooxy-PEG1-azide with longer-chain PEG

analogues, supported by experimental data from Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS), and detailed experimental protocols.

Boc-Aminooxy-PEG1-azide is a valuable heterobifunctional linker containing a Boc-protected

aminooxy group and an azide moiety. This combination allows for sequential and orthogonal

conjugation strategies. The aminooxy group can react with aldehydes and ketones to form

oxime ethers, while the azide group is readily used in "click chemistry" reactions, such as the

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne

cycloaddition (SPAAC). The short, single ethylene glycol unit (PEG1) offers a defined and rigid

spacer.

Performance Comparison with PEG Alternatives
The choice of the PEG linker length can significantly impact the properties of the final

conjugate, including its solubility, stability, and in vivo pharmacokinetics. Here, we compare the

key characteristics of Boc-Aminooxy-PEG1-azide with its longer PEG chain counterparts.
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Property
Boc-Aminooxy-
PEG1-azide

Boc-Aminooxy-
PEG2-azide

Boc-Aminooxy-
PEG3-azide

Chemical Formula C₉H₁₈N₄O₄ C₁₁H₂₂N₄O₅ C₁₃H₂₆N₄O₆

Molecular Weight 246.27 g/mol 290.32 g/mol 334.37 g/mol

CAS Number 2100306-67-8 252378-68-0 1235514-15-4

Spacer Length Short, rigid Increased flexibility
Greater flexibility and

solubility

Key Applications

PROTACs, ADCs,

bioconjugation where

a short, defined linker

is required.

Applications requiring

a longer, more flexible

spacer to bridge larger

molecules or improve

solubility.

Ideal for conjugates

where enhanced

aqueous solubility and

extended reach

between binding

domains are critical.

Experimental Data and Analysis
While specific, publicly available spectra for Boc-Aminooxy-PEG1-azide are limited, the

following sections provide predicted and representative data based on its chemical structure

and analysis of closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Boc-Aminooxy-PEG1-azide, ¹H and ¹³C NMR would confirm the presence of the key

functional groups and the PEG spacer.

Expected ¹H NMR Spectral Data (in CDCl₃): Based on the structure and data from similar

compounds, the following proton signals are expected:
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~1.45 s 9H Boc group (-C(CH₃)₃)

~3.40 t 2H -CH₂-N₃

~3.70 t 2H -O-CH₂-CH₂-N₃

~3.85 t 2H Boc-NH-O-CH₂-

~4.05 t 2H
-O-CH₂-CH₂-O-NH-

Boc

~7.50 br s 1H Boc-NH-

Expected ¹³C NMR Spectral Data (in CDCl₃): The carbon spectrum would further confirm the

molecular backbone.

Chemical Shift (δ, ppm) Assignment

~28.3 Boc group (-C(CH₃)₃)

~50.6 -CH₂-N₃

~69.0-71.0 PEG -CH₂- groups

~81.5 Boc group (-C(CH₃)₃)

~156.5 Boc group (C=O)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, confirming its identity and purity. For Boc-Aminooxy-PEG1-azide,

electrospray ionization (ESI) would be a suitable method.

Expected Mass Spectrum Data:
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m/z Ion

247.14 [M+H]⁺

269.12 [M+Na]⁺

191.10 [M-C₄H₈O]⁺ (Loss of isobutylene from Boc)

147.09 [M-Boc+H]⁺ (Loss of Boc group)

Experimental Protocols
Detailed methodologies are crucial for reproducible results.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Nuclei: ¹H and ¹³C.

Temperature: 298 K.

¹H NMR Acquisition:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

Number of scans: 1024 or more, as ¹³C has a low natural abundance.
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Relaxation delay: 2 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs). Reference the spectra to the residual solvent

peak.

Mass Spectrometry Protocol (LC-MS)
Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable

solvent (e.g., acetonitrile or methanol). Dilute to a final concentration of 1-10 µg/mL in the

mobile phase.

Liquid Chromatography (LC) Setup:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the

compound.

Flow rate: 0.2-0.4 mL/min.

Mass Spectrometry (MS) Setup:

Ionization source: Electrospray ionization (ESI) in positive ion mode.

Mass analyzer: Quadrupole time-of-flight (Q-TOF) or Orbitrap for high-resolution mass

analysis.

Scan range: m/z 100-500.

Capillary voltage: 3-4 kV.

Gas temperature: 250-350 °C.
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Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to

the PEG linker. Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.) and any significant

fragment ions.

Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental

workflows and molecular relationships.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

Start: Boc-Aminooxy-PEG1-azide Sample

Dissolve in Deuterated Solvent

Dissolve & Dilute for MS

NMR Spectroscopy (1H & 13C)

LC-MS Analysis

Process NMR Data

Process MS Data

Structural Confirmation

Click to download full resolution via product page

Caption: Experimental workflow for the characterization of Boc-Aminooxy-PEG1-azide.
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Caption: Functional groups and reactivity of Boc-Aminooxy-PEG1-azide.

To cite this document: BenchChem. [Characterization of Boc-Aminooxy-PEG1-azide: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611184#characterization-of-boc-aminooxy-peg1-
azide-by-nmr-and-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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